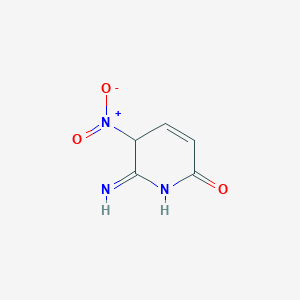
2-imino-3-nitro-3H-pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-3-nitro-3H-pyridin-6-one is a heterocyclic compound that features a pyridinone core with an imino and a nitro group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-3-nitro-3H-pyridin-6-one typically involves the nitration of 2-aminopyridine. One common method includes dissolving 2-aminopyridine in an organic solvent, followed by the addition of liquid bromine. The reaction mixture is then heated to facilitate the formation of 2-amino-5-pyridyl bromide. This intermediate is subsequently nitrated using a nitrating agent at elevated temperatures (110-120°C) to yield 2-amino-3-nitro pyridine .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Imino-3-nitro-3H-pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The imino group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-amino-3-imino-3H-pyridin-6-one, while nucleophilic substitution can produce a variety of substituted pyridinones.
Scientific Research Applications
2-Imino-3-nitro-3H-pyridin-6-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 2-imino-3-nitro-3H-pyridin-6-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imino group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-nitro pyridine: Similar in structure but lacks the imino group.
3-Nitro-2-pyridone: Contains a nitro group but differs in the position of the functional groups.
Uniqueness
2-Imino-3-nitro-3H-pyridin-6-one is unique due to the presence of both imino and nitro groups on the pyridinone core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C5H5N3O3 |
|---|---|
Molecular Weight |
155.11 g/mol |
IUPAC Name |
2-imino-3-nitro-3H-pyridin-6-one |
InChI |
InChI=1S/C5H5N3O3/c6-5-3(8(10)11)1-2-4(9)7-5/h1-3H,(H2,6,7,9) |
InChI Key |
CSVKVXDNFKHOBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=N)C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















